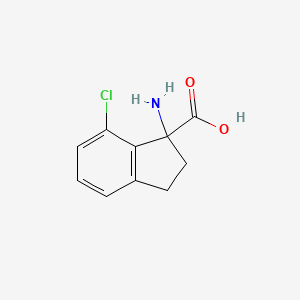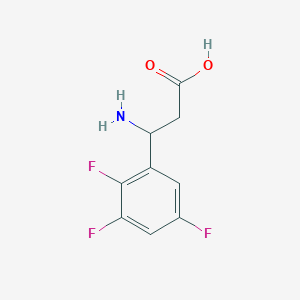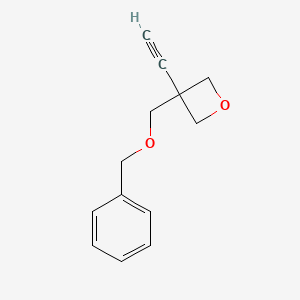
3-((Benzyloxy)methyl)-3-ethynyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Benzyloxy)methyl)-3-ethynyloxetane is an organic compound that features a unique structure combining an oxetane ring with benzyloxy and ethynyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)methyl)-3-ethynyloxetane typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step involves the reaction of the oxetane intermediate with benzyl alcohol under suitable conditions to form the benzyloxy derivative.
Addition of the Ethynyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
3-((Benzyloxy)methyl)-3-ethynyloxetane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Ethyl-substituted oxetanes.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((Benzyloxy)methyl)-3-ethynyloxetane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-((Benzyloxy)methyl)-3-ethynyloxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through π-π interactions, while the ethynyl group can participate in covalent bonding with target molecules . These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-((Benzyloxy)methyl)-3-hydroxyoxetane: Similar structure but with a hydroxyl group instead of an ethynyl group.
3-((Benzyloxy)methyl)-3-methyloxetane: Contains a methyl group instead of an ethynyl group.
Uniqueness
3-((Benzyloxy)methyl)-3-ethynyloxetane is unique due to the presence of both benzyloxy and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3-ethynyl-3-(phenylmethoxymethyl)oxetane |
InChI |
InChI=1S/C13H14O2/c1-2-13(10-15-11-13)9-14-8-12-6-4-3-5-7-12/h1,3-7H,8-11H2 |
Clave InChI |
LRFYUEOSPKHWEN-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(COC1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


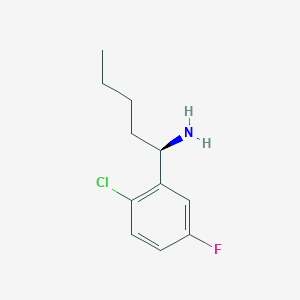
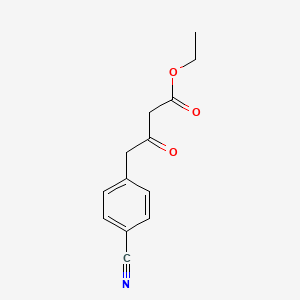
![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053561.png)
![Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B13053565.png)
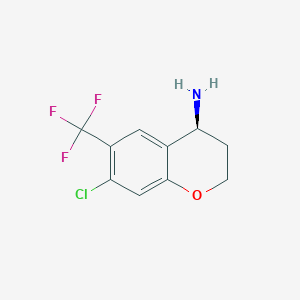
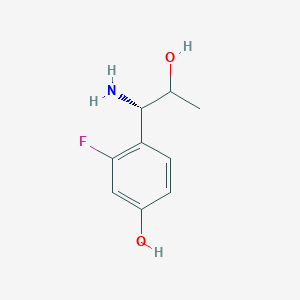

![4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol](/img/structure/B13053593.png)
![2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B13053596.png)
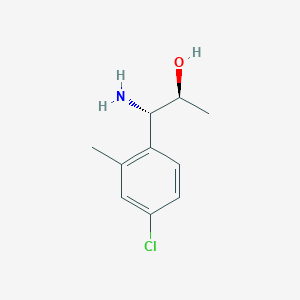
![N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide](/img/structure/B13053609.png)
![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13053611.png)
